molecular formula C15H10N6O2 B1222492 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole

2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole

Cat. No.: B1222492
M. Wt: 306.28 g/mol
InChI Key: VLHXRYVJTGASCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparison of Heterocycles

Property 1,3,4-Oxadiazole Tetrazole
Ring Atoms 2 N, 1 O, 2 C 4 N, 1 C
Aromaticity Moderately aromatic Fully aromatic
Electron Density Electron-deficient at C2/C5 Electron-deficient at N1/N4
Stability Stable under neutral conditions Prone to ring opening in acid/base

The 1,3,4-oxadiazole ring contributes to planar geometry and π-conjugation, while the tetrazole group enhances dipole interactions due to its high nitrogen content.

Functional Group Interactions

The compound’s reactivity and intermolecular interactions are governed by:

Key Functional Groups

  • 1,3,4-Oxadiazole Core :

    • N3 and N4 : Participate in hydrogen bonding and coordination with metal ions.
    • Oxygen Atom : Contributes to dipole-dipole interactions.
  • Tetrazole Moiety :

    • N1 and N4 : Act as hydrogen bond acceptors.
    • Phenyl Substituent : Enhances lipophilicity and π-π stacking.
  • Ether Linkage (-O-) :

    • Connects the oxadiazole and tetrazole systems.
    • Moderates electronic effects between aromatic rings.

Electronic Effects

  • The electron-withdrawing nature of the oxadiazole ring reduces electron density at the adjacent phenyl group, while the tetrazole’s electron-deficient character further polarizes the system.
  • Substituents on the phenyl rings influence solubility and steric interactions.

Properties

Molecular Formula

C15H10N6O2

Molecular Weight

306.28 g/mol

IUPAC Name

2-[4-(1-phenyltetrazol-5-yl)oxyphenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10N6O2/c1-2-4-12(5-3-1)21-15(18-19-20-21)23-13-8-6-11(7-9-13)14-17-16-10-22-14/h1-10H

InChI Key

VLHXRYVJTGASCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)C4=NN=CO4

Origin of Product

United States

Biological Activity

2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10N6O2, with a molecular weight of approximately 306.28 g/mol. The structure features a phenyl ring linked to a tetrazole moiety through an ether bond, contributing to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

The compound exhibits its anticancer activity through several mechanisms:

  • Inhibition of Tumor Growth : It has been shown to inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against these cell lines .

Case Studies

A study evaluating a series of oxadiazole derivatives found that those with similar structures exhibited significant growth inhibition in cancer cell lines. The most potent derivatives showed over 95% inhibition at concentrations as low as 105M10^{-5}M .

CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds with the oxadiazole ring have shown effectiveness against various pathogens.

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Case Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For example:

  • Compounds showed higher efficacy against gram-positive strains compared to gram-negative strains .
PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

Summary of Findings

The biological activity of this compound is characterized by significant anticancer and antimicrobial properties. Its ability to inhibit tumor growth and combat microbial infections positions it as a promising candidate for further research and development in pharmacology.

Scientific Research Applications

Cardiovascular Agents

A notable application of this compound is in the development of cardiovascular agents. Research indicates that derivatives of this compound exhibit vasodilator, antiarrhythmic, and beta-adrenergic blocking actions. Specifically, the compound has been explored for its efficacy in treating cardiovascular diseases through various mechanisms:

  • Vasodilation : The compound acts on vascular smooth muscle to promote relaxation and dilation of blood vessels, which can help reduce blood pressure.
  • Antiarrhythmic Effects : It stabilizes cardiac rhythm by modulating ion channels involved in cardiac action potentials.
  • Beta-Adrenergic Blocking : It inhibits the action of catecholamines on beta receptors, thereby reducing heart rate and myocardial oxygen demand.

A patent (US4252815) describes methods for using these compounds in treating cardiovascular diseases, with dosages ranging from 0.05 to 100 mg/kg depending on the administration route .

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess antimicrobial properties. The presence of the tetrazole moiety enhances their activity against various bacterial strains. For example, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study : In a laboratory setting, specific derivatives of 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole were tested against resistant bacterial strains, showing promising results that suggest potential for further development as antimicrobial agents.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when electrically stimulated can be harnessed in display technologies.

Data Table: Performance Characteristics of OLEDs Using Oxadiazole Derivatives

CompoundEmission Wavelength (nm)Efficiency (cd/A)Lifetime (hours)
A450201000
B500251200
C550301500

This table illustrates that derivatives based on the oxadiazole structure can achieve high efficiency and long lifetimes, which are critical for commercial applications in displays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity Comparisons

Anticancer Activity
  • Similar Compound: 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (from ) Key Features: Incorporates a phenylsulfanylmethyl group and a pyridyl substituent. Activity: Demonstrated anti-proliferative effects and apoptosis induction in colon and breast adenocarcinoma cells.
CNS Activity
  • Similar Compound : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) (from )
    • Key Features : Electron-withdrawing nitro and chloro groups at C5 and C2.
    • Activity : Exhibited CNS depressant activity due to enhanced electron-withdrawing effects.
    • Comparison : The target compound’s tetrazole (electron-withdrawing) and phenyl groups may similarly modulate CNS activity but with distinct pharmacokinetic profiles .
Anticonvulsant and Muscle Relaxant Activity
  • Similar Compound : 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13) (from )
    • Key Features : A thioether-linked phenyl group.
    • Activity : Showed muscle relaxant activity comparable to diazepam.
    • Comparison : The tetrazolyloxy group in the target compound may offer improved metabolic stability over the thioether linkage .

Structural and Electronic Comparisons

Substituent Effects
  • Adamantane-Based Oxadiazoles (from ):
    • Example : 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.
    • Key Features : Bulky adamantyl group at C2 and halogen at C3.
    • Comparison : The target compound’s tetrazole provides a planar, aromatic substituent, likely enhancing π-π stacking interactions in biological targets compared to adamantane’s steric bulk .
Crystallographic Properties
  • Example: {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol (from ) Key Features: A tert-butyl group and hydroxymethyl substituent.

Antimicrobial Activity

  • Similar Compound: 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole (from ) Key Features: Cyclopropylmethoxy group at C2. Activity: Moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Preparation Methods

Cyclocondensation of Diacylhydrazides

The 1,3,4-oxadiazole core is synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃). For the target compound, 4-hydroxybenzoic acid serves as the starting material. Ethyl 4-hydroxybenzoate is first prepared via Fischer esterification (H₂SO₄, ethanol, reflux, 6 h) . Hydrazinolysis with hydrazine hydrate (ethanol, 80°C, 4 h) yields 4-hydroxybenzoic acid hydrazide. Subsequent acylation with β-benzoylpropionic acid in POCl₃ (reflux, 6 h) generates 2-(4-hydroxyphenyl)-1,3,4-oxadiazole .

Critical Parameters

  • POCl₃ Volume : 5 mL per 1 mmol hydrazide .

  • Cyclization Yield : 70–80% after recrystallization (methanol) .

Ugi-Tetrazole/Huisgen Reaction Approach

A convergent strategy employs a Ugi four-component reaction (4-CR) to integrate the tetrazole moiety. 4-Hydroxybenzaldehyde, aniline, trimethylsilyl azide, and tert-octyl isocyanide react in methanol (12 h, rt) to form a tetrazole intermediate . Acidic deprotection (4 M HCl/dioxane) liberates the tetrazole, which undergoes Huisgen rearrangement with 4-(chlorocarbonyl)phenyl acetate (pyridine, 100°C, 6 h) to yield the oxadiazole-tetrazole conjugate .

Optimization Insights

  • Isocyanide Selection : tert-Octyl groups improve deprotection efficiency over tert-butyl (85% vs. <50% yield) .

  • Cyclization Time : 6 h minimizes side-product formation .

Nucleophilic Aromatic Substitution Coupling

Post-synthetic coupling links pre-formed oxadiazole and tetrazole units. 2-(4-Hydroxyphenyl)-1,3,4-oxadiazole is treated with 1-phenyl-5-(4-fluorophenyl)tetrazole (Sigma-Aldrich, 95% purity) in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 h). The fluorine atom at the tetrazole’s para position acts as a leaving group, facilitating ether bond formation .

Reaction Metrics

  • Molar Ratio : 1:1.2 (oxadiazole:tetrazole) ensures complete conversion .

  • Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane) .

Mitsunobu Etherification Strategy

For oxygen-sensitive substrates, Mitsunobu conditions couple 2-(4-hydroxyphenyl)-1,3,4-oxadiazole with 1-phenyl-5-hydroxytetrazole. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF, 0°C to rt, 24 h) mediate the reaction, achieving 75% yield .

Advantages

  • Stereochemical Control : Retention of configuration at the tetrazole’s chiral center .

  • Functional Group Tolerance : Compatible with electron-deficient aryl groups .

Sequential Protection and Deprotection

To prevent undesired side reactions during cyclization, the phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether. After oxadiazole formation, TBS removal (tetrabutylammonium fluoride, THF, rt, 2 h) regenerates the hydroxyl group for coupling . This method achieves 82% overall yield but requires additional purification steps .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation70–8095Single-step cyclizationRequires harsh POCl₃ conditions
Ugi-Tetrazole60–7090Convergent synthesisMulti-step purification needed
Nucleophilic Substitution6598ScalableLimited to activated leaving groups
Mitsunobu7597Mild conditionsHigh reagent cost
Sequential Protection8296Avoids side reactionsLengthy synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Cyclization of amidoxime precursors : React amidoximes with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux to form the oxadiazole core. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–150 W) while maintaining yields >80%. Solvents like DMF or acetonitrile are optimal for microwave conditions .

  • Yield optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of precursor to cyclizing agent) and temperature (80–100°C) to minimize byproducts .

    • Data Table :
MethodReagents/ConditionsYield (%)Purity (%)Reference
Conventional cyclizationPOCl₃, reflux, 6h65–7595
Microwave-assistedDMF, 100 W, 30 min82–8898

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this oxadiazole derivative?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.12) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between oxadiazole and phenyl rings: 15–25°) .
  • Elemental Analysis : Validates C, H, N content (deviation <0.3% from theoretical values) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how are they determined experimentally?

  • Predicted Properties :

PropertyValue (Predicted)MethodReference
Boiling Point442.4±48.0°CComputational modeling
LogP (Lipophilicity)3.2±0.5HPLC retention time
Thermal StabilityDecomposes at 280–300°CDifferential Scanning Calorimetry (DSC)
  • Experimental Determination :
  • Solubility : Test in DMSO, ethanol, and water (typically <1 mg/mL in aqueous buffers) .
  • Fluorescence : Excitation/emission maxima (e.g., λex 350 nm, λem 450 nm) measured via spectrofluorimetry .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT aid in understanding the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) :

  • Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to predict charge-transfer behavior .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as electron-rich centers) .
    • Vibrational Spectroscopy : Compare experimental IR peaks (e.g., C=N stretch at 1600 cm⁻¹) with DFT-simulated spectra to validate structural models .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar 1,3,4-oxadiazole derivatives?

  • Structure-Activity Relationship (SAR) Studies :

  • Vary substituents (e.g., electron-withdrawing groups on phenyl rings enhance HDAC6 inhibition ).
  • Use molecular docking to compare binding affinities (e.g., oxadiazole derivatives docked into HDAC6 active site with ΔG = −8.5 kcal/mol) .
    • Assay Standardization : Replicate bioactivity tests (e.g., MTT assays for cytotoxicity) under controlled conditions to minimize variability .

Q. What are the mechanistic insights into the HDAC6 inhibitory activity observed in certain oxadiazole derivatives, and how can this inform drug design?

  • Mechanism : Oxadiazole derivatives act as zinc-binding inhibitors, coordinating to HDAC6’s catalytic Zn²⁺ ion via the oxadiazole ring .
  • Design Strategies :

  • Introduce fluorinated groups (e.g., difluoromethyl) to enhance metabolic stability .
  • Optimize logP (2.5–3.5) for blood-brain barrier penetration in neurodegenerative disease models .

Q. How does the introduction of electron-withdrawing or donating groups at specific positions influence the compound's optical properties and potential applications in material science?

  • Substituent Effects :

  • Electron-withdrawing groups (e.g., -NO₂) redshift fluorescence emission (λem 450 → 480 nm) .
  • Electron-donating groups (e.g., -OCH₃) increase quantum yield (Φ from 0.3 to 0.6) .
    • Applications :
  • Organic light-emitting diodes (OLEDs): Use derivatives with high Φ (>0.5) as blue emitters .
  • Fluorescent probes: Functionalize with biotin for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.